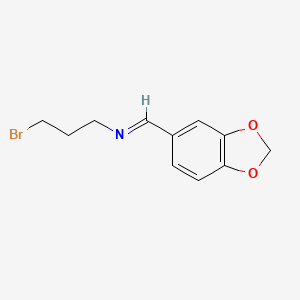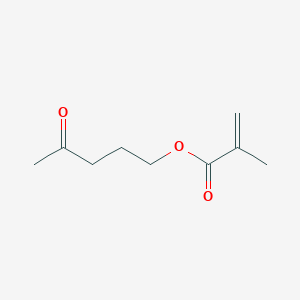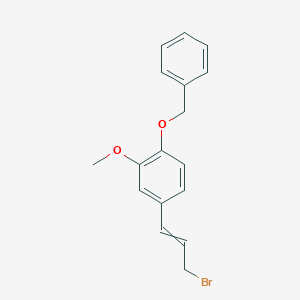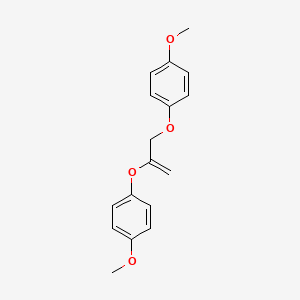
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- is a chemical compound with a complex structure that includes a benzodioxole ring and a bromine atom
Méthodes De Préparation
The synthesis of 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- typically involves several steps, including the formation of the benzodioxole ring and the introduction of the bromine atom. The synthetic route may involve the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Propanamine Moiety: This involves the reaction of the benzodioxole derivative with a suitable amine, such as propanamine, under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and interactions, particularly those involving amine-containing compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine: This compound has a similar benzodioxole ring structure but differs in the substitution pattern and functional groups.
3-(1,3-Benzodioxol-5-yl)-N,2-dimethyl-1-propanamine: This compound also contains a benzodioxole ring but has different substituents on the propanamine moiety.
The uniqueness of 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
308246-33-5 |
|---|---|
Formule moléculaire |
C11H12BrNO2 |
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(3-bromopropyl)methanimine |
InChI |
InChI=1S/C11H12BrNO2/c12-4-1-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6-7H,1,4-5,8H2 |
Clé InChI |
JAZWBRVRLRDWRW-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)






![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)




